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Compound of Interest

Compound Name: (Rac)-Tivantinib

Cat. No.: B567748

Introduction

(Rac)-Tivantinib (also known as ARQ 197) is a small molecule compound initially developed
as a selective, non-ATP competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-
Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), is implicated in cell
proliferation, survival, invasion, and metastasis, making it a key target in oncology research.[3]
While early studies focused on its c-Met inhibitory activity, subsequent research revealed that
Tivantinib's potent cytotoxic effects in cancer cells are largely independent of c-Met status.[4][5]
[6] Evidence now strongly suggests that Tivantinib's primary mechanism of action is the
disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][7]

These application notes provide an overview of the in vitro assays used to characterize the
activity of (Rac)-Tivantinib, with detailed protocols for key experimental procedures.

Mechanism of Action

Tivantinib was first characterized as a selective c-Met tyrosine kinase inhibitor with a Ki of
approximately 355 nM in cell-free assays.[8][1][2] It was shown to inhibit both constitutive and
HGF-induced c-Met phosphorylation in various cancer cell lines.[8][2] However, a growing body
of evidence has demonstrated that Tivantinib's potent anti-proliferative and pro-apoptotic
activity is observed in cancer cells regardless of their c-Met expression or dependency.[4][5][6]

The primary mechanism for Tivantinib's cytotoxicity is now understood to be its function as a
microtubule depolymerizing agent.[4][7] By inhibiting tubulin polymerization, Tivantinib disrupts
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the formation of the mitotic spindle, a critical structure for cell division.[4][6] This leads to a
G2/M phase cell cycle arrest and ultimately triggers apoptosis, or programmed cell death.[4][7]
[9] This activity is similar to other microtubule-targeting agents like vinca alkaloids.[4] While
Tivantinib does bind to the dephosphorylated MET kinase in vitro, its cellular effects are
predominantly driven by its impact on microtubule dynamics.[5][10]

Data Presentation

Table 1: Inhibitory Activity of Tivantinib

Parameter Value Target/System Reference

) Recombinant c-Met
Ki ~355 nM _ [81[11[2]

Kinase
IC50 (c-Met Various Cancer Cell
_ 100 - 300 nM , [2]
Phosphorylation) Lines
IC50 (Tubulin i )
o ~3 UM In Vitro Tubulin Assay [4][11]

Polymerization)

Table 2: Anti-proliferative Activity (IC50) of Tivantinib in Various Cancer Cell Lines

Cell Line Cancer Type IC50 Value Reference

NCI-H441 Non-Small-Cell Lung 0.29 uM [1]

A549 Non-Small-Cell Lung 0.38 uM [1]

DBTRG Glioblastoma 0.45 pM [1]
Hepatocellular

Huh7 _ 9.9 nM [9]
Carcinoma
Hepatocellular

Hep3B ) 448 nM [9]
Carcinoma
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Caption: HGF/c-MET signaling pathway and the initially proposed inhibitory role of Tivantinib.
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Caption: Mechanism of Tivantinib-induced G2/M arrest and apoptosis via microtubule
disruption.
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Caption: A typical experimental workflow for determining cell viability after Tivantinib treatment.
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Experimental Protocols
Cell Viability Assay (MTS-based)

This protocol is for assessing the effect of Tivantinib on cell proliferation and viability.

Materials:

Cancer cell line of interest

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

(Rac)-Tivantinib stock solution (e.g., 10 mM in DMSO)

96-well clear flat-bottom plates

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Phosphate-Buffered Saline (PBS)

Multichannel pipette

Plate reader (490 nm absorbance)

Procedure:

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 pL of
complete medium into a 96-well plate.[11] Include wells for "no cell* (media only) and
"vehicle control" (cells with DMSO).

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to
attach.

Treatment: Prepare serial dilutions of Tivantinib in complete culture medium from the stock
solution. A typical concentration range is 0.01 puM to 10 pM.[1]

Remove the medium from the wells and add 100 pL of the Tivantinib dilutions or vehicle
control (medium with the highest concentration of DMSO used).
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Incubation: Return the plate to the incubator for 72 hours.[11]

MTS Addition: Add 20 pL of MTS reagent to each well.[12]

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Subtract the average absorbance of the "no cell" wells from all other wells.
Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of
viability versus Tivantinib concentration and calculate the IC50 value using non-linear
regression analysis.[11]

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This protocol quantifies Tivantinib-induced apoptosis using flow cytometry.

Materials:

6-well plates

Cancer cell line of interest
Complete culture medium
(Rac)-Tivantinib

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding: Seed approximately 1x10"5 to 2x10"5 cells per well in 6-well plates and allow
them to attach overnight.[9]

Treatment: Treat cells with various concentrations of Tivantinib (e.g., 0.5 uM, 1 uM, 5 uM)
and a vehicle control for 24-48 hours.[9]
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o Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS
and detach using trypsin. Combine with the floating cells from the supernatant.

o Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the
supernatant and wash the cell pellet twice with cold PBS.

o Staining: Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of PI to the cell suspension.[1]

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of 1X Binding Buffer to each tube.

e Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Live cells will be
negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late
apoptotic/necrotic cells will be Annexin V+/Pl+.

Cell Cycle Analysis (Propidium lodide Staining)

This protocol determines the effect of Tivantinib on cell cycle distribution.
Materials:

o 6-well plates

e Cancer cell line of interest

o Complete culture medium

e (Rac)-Tivantinib

e PBS

e 70% Ethanol (ice-cold)

o Propidium lodide (PI) staining solution (containing Pl and RNase A)

e Flow cytometer
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Procedure:

Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis
assay protocol. A 24-hour treatment is often sufficient to observe cell cycle changes.[4]

Harvesting: Harvest cells (adherent and floating) and wash once with cold PBS.

Fixation: Resuspend the cell pellet in 500 uL of cold PBS. While gently vortexing, add 4.5 mL
of ice-cold 70% ethanol dropwise to fix the cells.

Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash
the pellet with PBS.

Resuspend the cell pellet in 500 L of PI staining solution.
Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used
to determine the percentage of cells in the GO/G1, S, and G2/M phases of the cell cycle.[4]

In Vitro c-Met Kinase Assay (Radiometric Filter Binding)

This protocol measures the direct inhibitory effect of Tivantinib on recombinant c-Met kinase

activity.

Materials:

Recombinant human c-Met protein[12]

Kinase reaction buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgCI2, 2 mM DTT, 1 mM EGTA)
[12]

Poly(Glu, Tyr) 4:1 substrate[1]
ATP solution

[y-32P]ATP or [y-33P]ATP[1][12]
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(Rac)-Tivantinib

10% Phosphoric Acid

P30 filtermats[12]

Scintillation counter

Procedure:

Reaction Setup: In a reaction tube, combine 50 ng of recombinant c-Met protein with kinase
reaction buffer and varying concentrations of Tivantinib (or DMSO control).[12]

e Pre-incubation: Incubate for 20-30 minutes at room temperature to allow the inhibitor to bind
to the enzyme.[1]

« Initiate Reaction: Start the kinase reaction by adding the poly(Glu, Tyr) substrate and ATP
solution containing [y-P]ATP.[1][12]

 Incubation: Incubate the reaction for 5-10 minutes at room temperature.[1]
o Stop Reaction: Stop the reaction by adding 10% phosphoric acid.[12]
« Filter Binding: Spot an aliquot of the reaction mixture onto a P30 filtermat.[12]

e Washing: Wash the filtermats three times with 0.75% phosphoric acid to remove
unincorporated [y-P]ATP, followed by a final wash with methanol.[12]

» Measurement: Air dry the filtermats and measure the incorporated radioactivity using a liquid
scintillation counter.[12]

o Data Analysis: Determine the level of kinase inhibition at each Tivantinib concentration
relative to the DMSO control and calculate the IC50 or Ki value.

Tubulin Polymerization Assay

This protocol assesses the effect of Tivantinib on the in vitro polymerization of purified tubulin.

Materials:
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Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin,
general tubulin buffer, and a fluorescence reporter.[11]

(Rac)-Tivantinib

Positive controls (e.g., Paclitaxel for polymerization, Vincristine for depolymerization)[4]

Fluorescence plate reader with 355 nm excitation and 460 nm emission filters.[11]

Procedure:

» Preparation: Reconstitute the purified tubulin on ice as per the manufacturer's instructions.

» Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin in
general tubulin buffer.

e Add Compounds: Add Tivantinib at various concentrations (e.g., 1-10 puM), controls
(Paclitaxel, Vincristine, DMSO), and the fluorescence reporter to the appropriate wells.[4][11]

« Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C
to initiate polymerization.

o Measurement: Immediately begin reading the fluorescence emission at 460 nm every minute
for 60 minutes.[11]

» Data Analysis: Plot the fluorescence intensity over time. An inhibition of tubulin
polymerization will result in a lower fluorescence signal compared to the DMSO control.
Compare the effect of Tivantinib to the positive and negative controls.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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